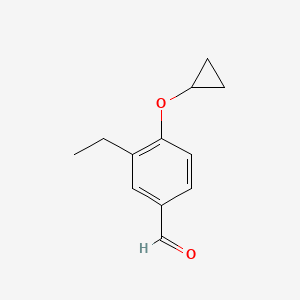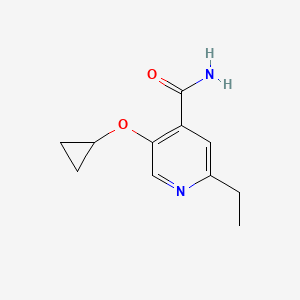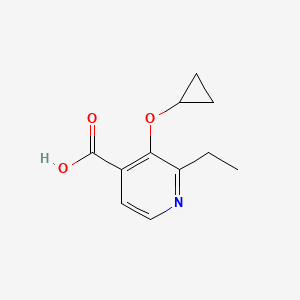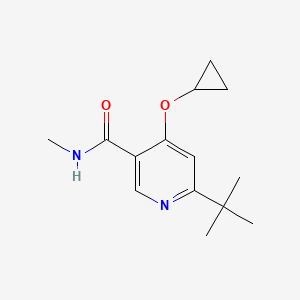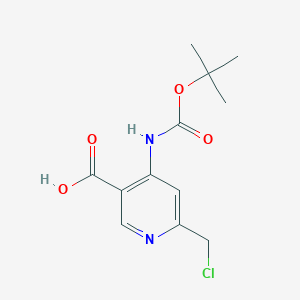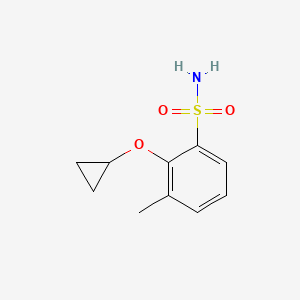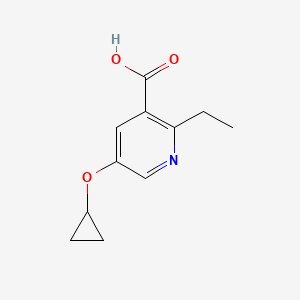
5-Cyclopropoxy-2-ethylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-2-ethylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a cyclopropoxy group attached to the 5-position and an ethyl group attached to the 2-position of the nicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethylnicotinic acid typically involves the following steps:
Formation of the Nicotinic Acid Core: The nicotinic acid core can be synthesized through various methods, including the oxidation of 5-ethyl-2-methylpyridine with nitric acid.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable cyclopropyl halide with the nicotinic acid derivative under basic conditions.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-2-ethylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-Cyclopropoxy-2-ethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Cyclopropoxy-2-ethylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways . Additionally, it may inhibit certain enzymes or modulate gene expression, leading to various biological effects.
類似化合物との比較
Similar Compounds
Nicotinic Acid:
5-Ethyl-2-methylpyridine: A precursor in the synthesis of nicotinic acid derivatives.
Cyclopropyl Nicotinic Acid: A similar compound with a cyclopropyl group attached to the nicotinic acid core.
Uniqueness
5-Cyclopropoxy-2-ethylnicotinic acid is unique due to the presence of both cyclopropoxy and ethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific receptors or enzymes, making it a valuable compound for research and development.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-10-9(11(13)14)5-8(6-12-10)15-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14) |
InChIキー |
AFXMVNBIFYYZSY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=N1)OC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


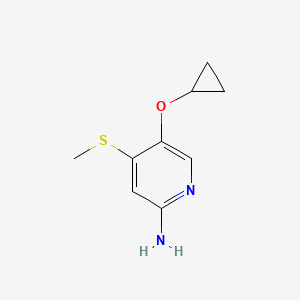
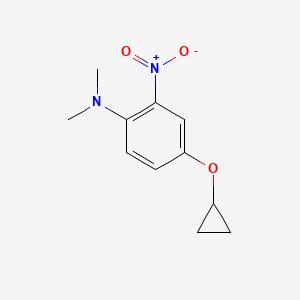
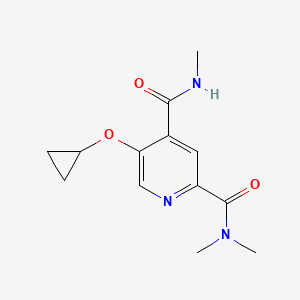
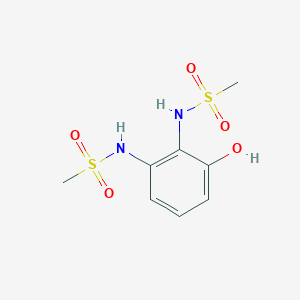
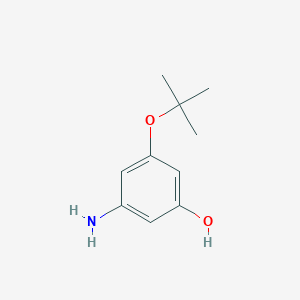
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
